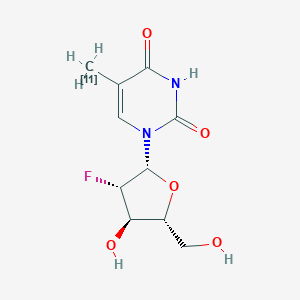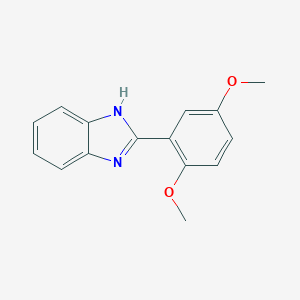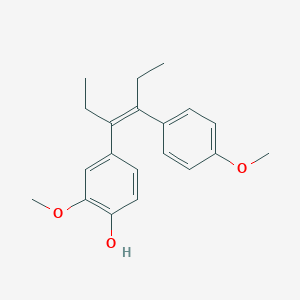
Unii-2M23U3SV8L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-2M23U3SV8L is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of Unii-2M23U3SV8L is not fully understood. However, studies have suggested that it works by inducing apoptosis, a process of programmed cell death, in cancer cells. Unii-2M23U3SV8L also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Unii-2M23U3SV8L has been shown to have various biochemical and physiological effects. Studies have demonstrated that Unii-2M23U3SV8L can induce oxidative stress in cancer cells, leading to their death. Additionally, Unii-2M23U3SV8L has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Unii-2M23U3SV8L for lab experiments is its relatively simple synthesis process, which allows for easy production of the compound. Additionally, Unii-2M23U3SV8L has shown potent cytotoxic effects against cancer cells and antimicrobial activity against bacteria and fungi, making it a promising candidate for various scientific research applications. However, the limitations of Unii-2M23U3SV8L for lab experiments include its limited solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for research on Unii-2M23U3SV8L. One potential area of research is the development of new drugs based on Unii-2M23U3SV8L. Additionally, further studies are needed to fully understand the mechanism of action of Unii-2M23U3SV8L and its potential for cancer treatment and antimicrobial activity. Finally, research is needed to address the potential toxicity of Unii-2M23U3SV8L to healthy cells and to develop strategies to minimize its toxicity.
Métodos De Síntesis
Unii-2M23U3SV8L is synthesized through a series of chemical reactions involving the condensation of 4-chloro-3-nitrobenzaldehyde with 2-aminoethanol. The resulting compound is then reduced to yield Unii-2M23U3SV8L. The synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Unii-2M23U3SV8L has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and the development of new drugs. Studies have shown that Unii-2M23U3SV8L exhibits potent cytotoxic effects against cancer cells, making it a promising candidate for cancer treatment. Additionally, Unii-2M23U3SV8L has shown antimicrobial activity against a range of bacteria and fungi, indicating its potential as a new antimicrobial agent.
Propiedades
Número CAS |
172494-45-0 |
|---|---|
Nombre del producto |
Unii-2M23U3SV8L |
Fórmula molecular |
C10H13FN2O5 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(111C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1/i1-1 |
Clave InChI |
GBBJCSTXCAQSSJ-PENWPEPFSA-N |
SMILES isomérico |
[11CH3]C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)


![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)